Isobonducellin

Descripción general

Descripción

Métodos De Preparación

Isobonducellin can be synthesized through several routes. One common method involves the reaction of 4H-1-benzopyran-4-one, 2,3-dihydro-7-hydroxy- with p-anisaldehyde in the presence of toluene-4-sulfonic acid in benzene, followed by heating for 2 hours . The yield of this reaction is approximately 65% . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Análisis De Reacciones Químicas

Isobonducellin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, which may exhibit varying biological activities.

Reduction: Reduction reactions can modify its structure, potentially altering its cytotoxic and antimicrobial properties.

Substitution: Substitution reactions, especially involving the hydroxyl groups, can lead to the formation of new compounds with unique properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Isobonducellin exhibits a range of pharmacological activities that have been documented in various studies:

- Antipyretic Activity : Research indicates that this compound possesses significant antipyretic properties. In vivo studies have shown that it can effectively reduce fever induced by yeast in animal models, demonstrating a dose-dependent response. For instance, doses of 400 mg/kg exhibited maximum inhibition comparable to standard antipyretic drugs like indomethacin .

- Antimicrobial Effects : this compound has been evaluated for its antimicrobial properties against various pathogens. Studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Action : The compound has shown promise in reducing inflammation through modulation of inflammatory pathways. This includes inhibiting the production of pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases .

Therapeutic Applications

Given its pharmacological properties, this compound has potential applications in various therapeutic areas:

- Fever Management : Its antipyretic activity positions this compound as a potential candidate for developing new treatments for fever management, particularly in cases resistant to conventional therapies .

- Infectious Diseases : The antimicrobial properties suggest its use in treating infections caused by resistant strains of bacteria and fungi, which are increasingly challenging to manage with existing antibiotics .

- Chronic Inflammatory Conditions : Due to its anti-inflammatory effects, this compound could be explored as a treatment option for chronic inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of Isobonducellin involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes, causing cell death in cancer cells . The exact molecular targets and pathways involved are still under investigation, but its ability to induce apoptosis in cancer cells is a key area of research .

Comparación Con Compuestos Similares

- Kaempferol

- Quercetin

- Licoisoflavone B

- Xanthoxyletin

These compounds share structural similarities with Isobonducellin but differ in their specific biological activities and applications.

Actividad Biológica

Isobonducellin, a homoisoflavonoid derived from the plant Caesalpinia pulcherrima, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its antimicrobial, antioxidant, and potential anticancer effects. The synthesis and structural characteristics of this compound will also be discussed, alongside relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by a cis (Z)-double bond and belongs to the family of homoisoflavonoids. It is structurally related to bonducellin, another compound from the same plant species. The synthesis of this compound involves extracting the compound from Caesalpinia pulcherrima, where it can be isolated through various chromatographic techniques.

Table 1: Structural Features of this compound

| Property | Description |

|---|---|

| Chemical Formula | C₁₅H₁₄O₅ |

| Molecular Weight | 270.27 g/mol |

| Functional Groups | Hydroxyl, Methoxy |

| Double Bond Configuration | Cis (Z) |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various flavonoids isolated from Caesalpinia pulcherrima found that this compound displayed effective inhibition against several bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria .

Antioxidant Properties

This compound has been shown to possess antioxidant activity, which is crucial for combating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from damage .

Anticancer Potential

The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer types, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a natural antimicrobial agent .

- Antioxidant Activity Assessment : In vitro assays measuring the DPPH radical scavenging activity showed that this compound significantly reduced DPPH levels, indicating strong antioxidant capabilities. The results were quantified using IC50 values, which demonstrated its effectiveness relative to other known antioxidants .

- Cytotoxicity Studies : A study on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment with this compound, indicating its potential as an anticancer agent .

Propiedades

IUPAC Name |

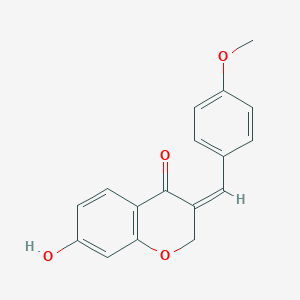

(3Z)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-9-13(18)4-7-15(16)17(12)19/h2-9,18H,10H2,1H3/b12-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQSYZMPSWHYMW-WQLSENKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/COC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anti-asthmatic properties of isobonducellin?

A: While this compound itself wasn't directly studied for anti-asthmatic activity, it was identified as a constituent in the ethanolic extract of Caesalpinia pulcherrima alongside other compounds like 8-methoxybonducellin, 6-methoxypulcherrimin, and myricitroside []. This extract demonstrated significant dose-dependent anti-asthmatic activity in a goat tracheal chain model []. Further research is needed to isolate the specific effects of this compound on asthma pathways.

Q2: What is the structural characterization of this compound and how was it determined?

A: this compound's structure was elucidated using a combination of spectroscopic techniques. Researchers employed FTIR (Fourier-Transform Infrared Spectroscopy), GC-MS (Gas Chromatography-Mass Spectrometry), and compared their findings with existing literature data [, ]. While the specific molecular formula and weight were not provided in the excerpts, these techniques provide insights into the functional groups present and the fragmentation pattern of the molecule, allowing for structural determination.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.